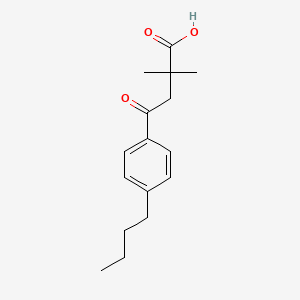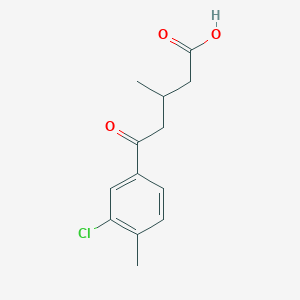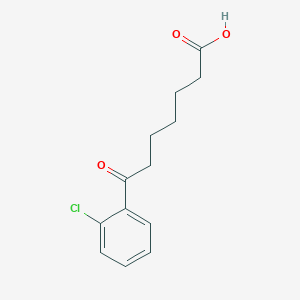![molecular formula C9H9BO2S B1373375 (6-Methylbenzo[b]thiophen-2-yl)boronic acid CAS No. 820240-91-3](/img/structure/B1373375.png)
(6-Methylbenzo[b]thiophen-2-yl)boronic acid
Übersicht
Beschreibung
“(6-Methylbenzo[b]thiophen-2-yl)boronic acid” is a chemical compound with the molecular formula C9H9BO2S . It has gained attention in recent years for its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiophene ring with a methyl group at the 6-position and a boronic acid group at the 2-position .Physical And Chemical Properties Analysis
“this compound” is insoluble in water . Its molecular weight is 192.05 g/mol .Wissenschaftliche Forschungsanwendungen
Synthesis and Photochromism
(6-Methylbenzo[b]thiophen-2-yl)boronic acid plays a significant role in the synthesis of photochromic compounds. For instance, its derivatives have been used in the Suzuki cross-coupling reaction to produce photochromic bis(benzothiophenyl)perfluorocyclopentenes. These compounds exhibit spectral-kinetic properties that are useful in photoinduced cyclization studies (Krayushkin et al., 2013).
Organic Synthesis and Characterization
This boronic acid derivative is integral in organic synthesis, particularly in creating novel compounds with potential biological applications. For example, it has been used in the palladium-catalyzed cross-coupling and reductive cyclization to synthesize methylated thieno carbazoles (Ferreira, Queiroz & Kirsch, 2001).
Synthesis of Schiff Base Derivatives
In another study, derivatives of this compound have been used to synthesize a Schiff base containing a thiophene ring. The study involved spectroscopic characterization and Density Functional Theory (DFT) calculations to explore the molecular structure of these compounds (Ermiş, 2018).
Pharmaceutical Applications
Interestingly, this compound also finds applications in the pharmaceutical field. A study demonstrates the use of boronic acid-containing drugs, such as derivatives of this compound, for superior pharmacokinetics and on-target drug release capabilities in polymeric nanoparticles. This application is vital in enhancing the efficacy and reducing the toxicity of certain drugs (Kim, Suzuki & Nagasaki, 2020).
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, (6-Methylbenzo[b]thiophen-2-yl)boronic acid would act as a nucleophile, transferring its organic group to a palladium complex . This transfer, known as transmetalation, is a key step in the formation of new carbon-carbon bonds .
Biochemical Pathways
The compound’s role in suzuki-miyaura cross-coupling reactions suggests it could be used to synthesize a wide variety of organic compounds . These could potentially interact with various biochemical pathways, depending on their structure and properties.
Pharmacokinetics
It’s worth noting that the compound’s solubility, stability, and reactivity would likely influence its bioavailability and pharmacokinetics .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reagent in Suzuki-Miyaura cross-coupling reactions, its primary effect would be the formation of new carbon-carbon bonds . This could lead to the synthesis of various organic compounds with potential biological activity.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is stable in air but can hydrolyze under strong acid or base conditions . Its reactivity in Suzuki-Miyaura cross-coupling reactions may also be affected by factors such as temperature, solvent, and the presence of a suitable catalyst .
Biochemische Analyse
Biochemical Properties
(6-Methylbenzo[b]thiophen-2-yl)boronic acid plays a significant role in biochemical reactions, especially in the Suzuki-Miyaura cross-coupling reactions. This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. It is particularly involved in the synthesis of phosphorescent sensors for the quantification of copper (II) ions and the preparation of inhibitors for the treatment of cortisol-dependent diseases . The nature of these interactions often involves the formation of stable complexes with the target biomolecules, enhancing the efficiency of the biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of PDE4 inhibitors, which play a crucial role in regulating intracellular levels of cyclic AMP (cAMP). By modulating these pathways, this compound can impact various cellular processes, including cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a reactant in Suzuki-Miyaura cross-coupling reactions, where it facilitates the transmetalation process by transferring organic groups from boron to palladium . This mechanism is crucial for the formation of carbon-carbon bonds, which are essential for the synthesis of complex organic molecules. Additionally, this compound can inhibit or activate enzymes, leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions but can degrade under extreme pH conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro and in vivo studies . The stability and degradation of this compound are critical factors that influence its long-term efficacy and safety in biochemical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been observed to have beneficial effects, such as enhancing the efficacy of certain biochemical reactions. At higher doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels, particularly in the context of organic synthesis and medicinal chemistry . The interactions with enzymes such as PDE4 and CYP11B1 are essential for its role in biochemical reactions and therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its efficacy in biochemical reactions . The transport and distribution of this compound are critical factors that determine its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can influence its interactions with biomolecules and its overall efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
(6-methyl-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO2S/c1-6-2-3-7-5-9(10(11)12)13-8(7)4-6/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLYUBNPLSDOSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=C(C=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694399 | |
| Record name | (6-Methyl-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
820240-91-3 | |
| Record name | (6-Methyl-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

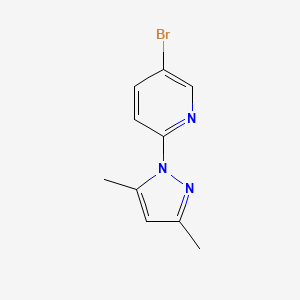

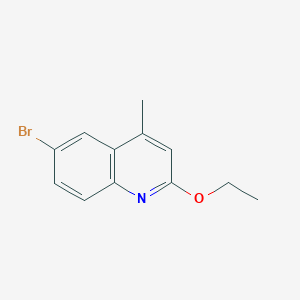


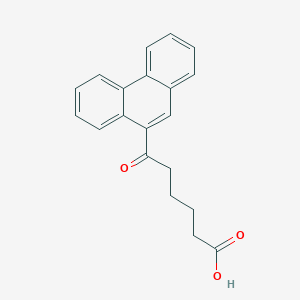

![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
